MC3343

DNMT1 inhibition Non-nucleoside inhibitor Epigenetic therapy

MC3343 is a potent, SAM non-competitive DNMT1/3A inhibitor (IC50: 5.7/1.7 μM). Unlike SGI-1027 or RG-108, it induces robust osteoblastic differentiation in sarcoma models and synergizes with DNA-damaging agents. Ideal for epigenetic research and preclinical oncology studies. High-purity compound for reproducible results.

Molecular Formula C27H23N7O
Molecular Weight 461.5 g/mol
Cat. No. B15073658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC3343
Molecular FormulaC27H23N7O
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)NC4=CC=NC5=CC=CC=C54
InChIInChI=1S/C27H23N7O/c1-17-14-25(34-27(28)30-17)32-20-8-5-9-21(16-20)33-26(35)18-6-4-7-19(15-18)31-24-12-13-29-23-11-3-2-10-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34)
InChIKeyGRGNBXUBKBUEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC3343: A Non-Nucleoside DNA Methyltransferase (DNMT) Inhibitor for Osteosarcoma and Ewing Sarcoma Research


MC3343 (CAS 1535187-91-7) is a novel non-nucleoside DNA methyltransferase (DNMT) inhibitor that exhibits a distinct pharmacological profile within the quinoline-based class of epigenetic modulators [1]. Developed as a structural analog of SGI-1027, it functions by inhibiting DNMT1 and DNMT3a with IC50 values of 5.7 µM and 1.7 µM, respectively, in cell-free assays . The compound is characterized by its ability to potently bind DNA and induce cell cycle arrest and differentiation in osteosarcoma and Ewing sarcoma models [2].

Why MC3343 Cannot Be Substituted by Other Non-Nucleoside DNMT Inhibitors


Substituting MC3343 with other non-nucleoside DNMT inhibitors like SGI-1027 or RG-108 is not a like-for-like exchange due to quantifiable differences in potency, mechanism of action, and cellular effects. MC3343 demonstrates increased potency against DNMT1 compared to RG-108 and SGI-1027 , and unlike its parent compound SGI-1027, it inhibits DNMT1 through a SAM non-competitive mechanism [1]. Furthermore, its distinct effects on cell differentiation versus nucleoside analogs like 5-azadC make it uniquely suited for research applications aimed at understanding differentiation induction in sarcoma [2].

Quantitative Evidence Differentiating MC3343 from Comparators


Enhanced Potency Against DNMT1 Compared to SGI-1027 and RG-108

MC3343 exhibits increased potency against DNMT1 compared to the structurally related inhibitors RG-108 and SGI-1027. In a panel of DNMT inhibitors tested for 6-day proliferation in MV4-11 cells, MC3343 demonstrated enhanced anti-proliferative activity relative to both RG-108 and SGI-1027 [1]. Quantitatively, in cell-free assays, MC3343 inhibits DNMT1 with an IC50 of 5.7 µM, while SGI-1027 inhibits DNMT1 with IC50 values ranging from 6 to 12.5 µM, and RG-108 is generally considered a weaker inhibitor of this enzyme .

DNMT1 inhibition Non-nucleoside inhibitor Epigenetic therapy

Distinct Mechanism of DNMT1 Inhibition: SAM Non-Competitive

MC3343 differentiates itself from its parent compound SGI-1027 through its mechanism of action. Unlike SGI-1027, MC3343 has been shown to inhibit DNMT1 through a SAM (S-adenosyl-L-methionine) non-competitive mechanism [1]. This mechanistic distinction suggests that MC3343 binds to a different site on the DNMT1 enzyme, which may offer advantages in selectivity and reduce the potential for competition with endogenous SAM concentrations.

Mechanism of Action DNMT1 SAM-competitive

Differential Induction of Osteoblastic Differentiation Compared to 5-azadC

In osteosarcoma models, MC3343 and the nucleoside analog 5-azadC exhibit similar antiproliferative effects, but their impact on cellular differentiation is distinct [1]. MC3343 induces a robust osteoblastic differentiation program, as evidenced by the specific re-expression of genes regulating this physiological process, whereas 5-azadC does not promote this mature phenotype in the same manner [1]. This indicates that the non-nucleoside MC3343 drives a unique epigenetic reprogramming outcome.

Osteosarcoma Differentiation therapy Epigenetic reprogramming

Lower Cytotoxicity in Normal PBMCs Compared to SGI-1027

Assessment of toxicity in normal peripheral blood mononuclear cells (PBMCs) revealed that MC3343 possesses lower cytotoxicity compared to SGI-1027 [1]. While both compounds are structurally related, MC3343 exhibited a reduced impact on the viability of these primary human cells, suggesting an improved therapeutic index and potential for a better safety profile in preclinical models.

Selectivity Cytotoxicity Normal cells

Synergistic Tumor Cytotoxicity with DNA Damaging Agents

MC3343 potentiates the efficacy of standard chemotherapeutic DNA damaging agents. In osteosarcoma models, MC3343 displayed synergistic effects with doxorubicin and cisplatin [1]. Mechanistically, MC3343 increased stable doxorubicin bonds to DNA, leading to sustained DNA damage and enhanced cell death [1]. Similarly, in Ewing sarcoma, treatment with MC3343 potentiated the efficacy of doxorubicin and PARP-inhibitors, correlating with increased DNA damage and synergistic tumor cytotoxicity [2].

Combination therapy Doxorubicin Cisplatin PARP inhibitor

In Vivo Efficacy: Sustained Cytostatic Response in Osteosarcoma PDX

In vivo evaluation using a patient-derived xenograft (PDX) model of osteosarcoma confirmed that MC3343 induces a sustained cytostatic response, halting tumor growth [1]. This efficacy was coupled with the induction of a mature osteoblast phenotype within the tumor, mirroring the in vitro differentiation effects. Importantly, this in vivo activity was distinct from the response observed with nucleoside analog inhibitors, which often fail to show such pronounced differentiation in vivo [1].

In vivo efficacy Patient-derived xenograft Tumor growth inhibition

Optimal Research Applications for MC3343 Based on Differentiating Evidence


Investigating DNMT1-Dependent Mechanisms Without SAM Competition

Researchers investigating the specific role of DNMT1 in cancer or development should select MC3343 over SGI-1027 or RG-108 due to its enhanced potency (IC50 5.7 µM) and, crucially, its SAM non-competitive mechanism of inhibition . This property ensures that experimental results are not confounded by variations in endogenous SAM levels, providing a cleaner interpretation of DNMT1-specific functions [1].

Modeling Osteoblastic Differentiation in Osteosarcoma Research

For studies aiming to induce and characterize osteoblastic differentiation in osteosarcoma models, MC3343 is the reagent of choice. Evidence shows it induces a robust and specific osteoblast gene expression program, a phenotypic outcome not observed with the nucleoside analog 5-azadC [2]. This makes MC3343 an invaluable tool for exploring differentiation therapy and the epigenetic control of cell fate in sarcoma [2].

Developing Combination Strategies with DNA Damaging Chemotherapies

MC3343 is uniquely suited for preclinical research exploring combination regimens with DNA damaging agents like doxorubicin, cisplatin, or PARP inhibitors. It has been quantitatively shown to potentiate their efficacy, leading to increased DNA damage and synergistic tumor cytotoxicity in both osteosarcoma and Ewing sarcoma models [3][4]. This evidence supports its use as a key component in developing more effective adjuvant treatment protocols for these malignancies [3].

In Vivo Studies Requiring a Cytostatic Agent with Reduced Normal Cell Toxicity

When designing in vivo experiments in sarcoma models, MC3343 offers a compelling profile as a cytostatic agent with lower predicted toxicity. It has demonstrated sustained cytostatic activity and differentiation in a PDX model of osteosarcoma [2], and direct comparison with SGI-1027 shows it has lower cytotoxicity in normal PBMCs [1]. This combination of in vivo efficacy and a potentially wider therapeutic window makes it a preferred choice for long-term xenograft studies.

Quote Request

Request a Quote for MC3343

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.